Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate
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Overview
Description
Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a carbonyl group at the 4th position, and a tert-butyl ester group at the 1st position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide. The esterification step involves the reaction of the brominated quinoline with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.
Reduction: Hydroxyquinolines.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues or by chelating metal ions required for enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the bromine atom at the 6th position and the carbonyl group at the 4th position distinguishes it from other quinoline derivatives. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16BrNO3 |
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Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LKNZGDJKDKDHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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